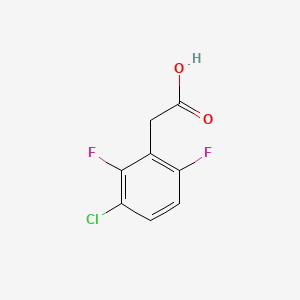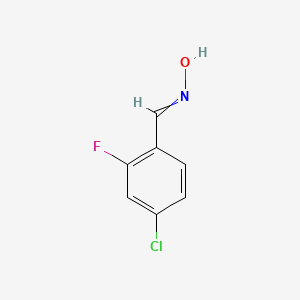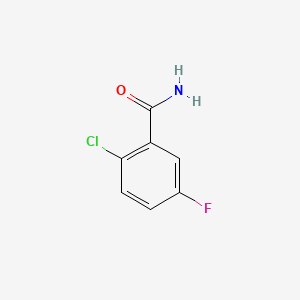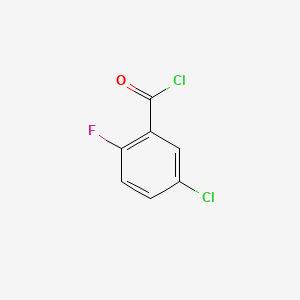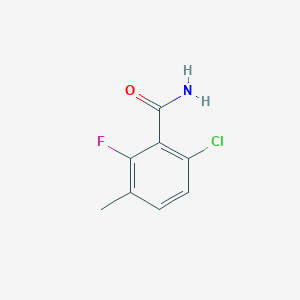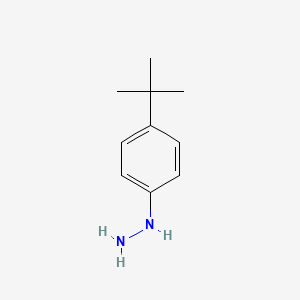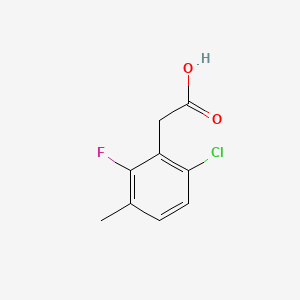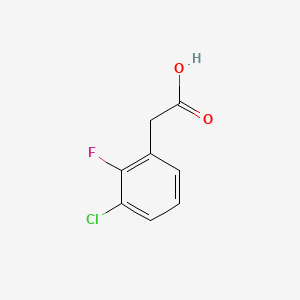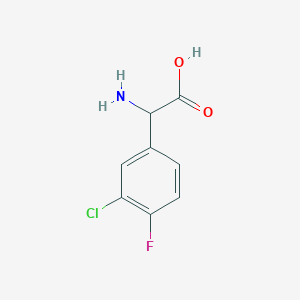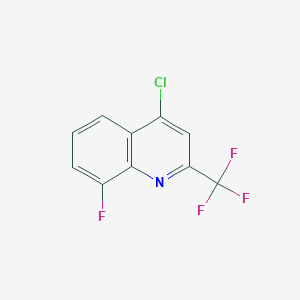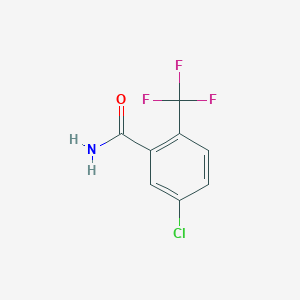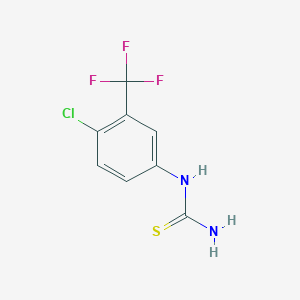
1-(4-氯-3-(三氟甲基)苯基)硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea” is a chemical compound with the molecular formula C8H6ClF3N2S . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea” is 254.66 . The linear formula of this compound is C8H6ClF3N2S .Physical And Chemical Properties Analysis
“1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea” is a solid substance . More specific physical and chemical properties are not provided in the search results.科学研究应用
光谱和结构分析
- 光谱和单晶 XRD 结构分析: 该化合物已使用 X 射线衍射 (XRD) 和光谱技术进行结构表征。这包括对其分子结构、振动频率和分子内的电荷转移的研究。此类研究对于了解该化合物的稳定性和反应性质至关重要 (Mary 等,2016)。
反应和传输性质
- 反应和传输性质的研究: 已经对该分子的反应位点、其非线性光学性质和键离解能进行了研究。这些研究对于评估该化合物在自氧化过程和与水的相互作用中的潜力非常重要 (Aswathy 等,2017)。
在药物开发中的潜力
- 前列腺素 E 合成酶结合: 对接研究表明该化合物与前列腺素 E 合成酶形成稳定的复合物,表明其作为开发新型镇痛药的先导化合物的潜力 (Mary 等,2016)。
- 与细胞色素还原酶的结合亲和力: 分子对接研究表明该化合物可以与细胞色素还原酶形成稳定的复合物,表明其作为新型抗真菌剂的潜力 (Aswathy 等,2017)。
安全和危害
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
作用机制
Target of Action
The primary target of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is prostaglandin E synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
The compound forms a stable complex with prostaglandin E synthase, indicating a strong binding affinity . This interaction can potentially inhibit the activity of the enzyme, thereby affecting the production of prostaglandins.
Pharmacokinetics
The compound’s molecular weight of 25466 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The compound’s action on prostaglandin E synthase can lead to a decrease in prostaglandin levels. This can potentially result in anti-inflammatory and analgesic effects, as prostaglandins are known to mediate inflammation and pain. In fact, the compound has been suggested as a lead compound for developing new analgesic drugs .
生化分析
Biochemical Properties
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes that are crucial for the survival of Gram-positive pathogens . The nature of these interactions often involves the binding of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea to the active sites of these enzymes, thereby inhibiting their activity and leading to the disruption of essential biochemical pathways.
Cellular Effects
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it has been found to interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, ultimately disrupting normal cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have indicated that 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as the inhibition of pathogenic enzymes and the modulation of immune responses . At higher doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical processes. For instance, this compound has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to disruptions in these metabolic pathways . Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with higher concentrations often leading to more pronounced biochemical effects.
Subcellular Localization
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can interfere with mitochondrial enzymes and disrupt energy production. Understanding the subcellular localization of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOYDWBFLHIQSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380862 |
Source


|
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207919-03-7 |
Source


|
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

